molecular formula C17H10N2O2 B5653250 1-isonicotinoylbenzo[cd]indol-2(1H)-one

1-isonicotinoylbenzo[cd]indol-2(1H)-one

Cat. No.: B5653250
M. Wt: 274.27 g/mol
InChI Key: WNLQWVMHHCKGNP-UHFFFAOYSA-N
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Description

Contextualization within Naphtholactam Chemistry and Isonicotinoyl Derivatives

The foundational structure of the compound is benzo[cd]indol-2(1H)-one, which is also known by the common name 1,8-naphtholactam. acs.orgwikipedia.org Naphtholactam is an organic compound derived from naphthalene (B1677914), featuring a tricyclic system where a lactam (a cyclic amide) is fused to the naphthalene core at the 1 and 8 positions. acs.orgwikipedia.org Historically, naphtholactam and its N-alkylated derivatives have been commercially significant as precursors in the synthesis of dyes, such as anthanthrone. wikipedia.org

The second component, the isonicotinoyl group, is derived from isonicotinic acid, which is a pyridine (B92270) derivative. This moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net The pyridine nucleus is a common feature in numerous FDA-approved drugs and is highly valued in medicinal chemistry for its ability to enhance the solubility and bioavailability of compounds. researchgate.net Isonicotinoyl derivatives are known for a wide range of therapeutic applications, including anti-inflammatory, anti-tuberculosis, and antiviral activities. nih.gov The conjugation of this group to the naphtholactam core at the nitrogen atom of the lactam ring creates 1-isonicotinoylbenzo[cd]indol-2(1H)-one, a compound that merges the structural rigidity of the naphtholactam with the recognized biological potential of the isonicotinoyl fragment.

Significance of the Benzo[cd]indol-2(1H)-one Core in Chemical Research

While initially used in the dye industry, the benzo[cd]indol-2(1H)-one (BIO) scaffold has garnered significant interest in contemporary chemical and pharmaceutical research. researchgate.net Its rigid, planar structure serves as a versatile template for the design of molecules that can interact with specific biological targets. A substantial body of research has demonstrated that derivatives of the BIO core are potent inhibitors of various proteins implicated in disease.

One of the most prominent areas of investigation is the development of BIO derivatives as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. nih.gov BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their inhibition has emerged as a promising strategy for treating cancer and inflammatory diseases. acs.orgnih.gov Structure-based virtual screening and subsequent optimization have led to the discovery of BIO-based compounds that bind to the BRD4 bromodomain with high affinity. acs.orgnih.gov For instance, through structural modifications, potent compounds with Kd values as low as 124 and 137 nM for the BRD4 bromodomain have been developed. acs.orgnih.gov

Furthermore, derivatives of the BIO scaffold have been identified as inhibitors of the Hedgehog (HH) signaling pathway, a critical pathway in embryonic development that, when aberrantly activated, can drive the growth of various cancers. nih.gov Studies have shown that BIO compounds can act as downstream inhibitors of this pathway with sub-micromolar potency. nih.gov Other research has explored BIO derivatives as autophagy inhibitors and as lysosome-targeted anti-metastatic agents.

The diverse biological activities of benzo[cd]indol-2(1H)-one derivatives are summarized in the table below, highlighting the scaffold's importance as a "privileged structure" in medicinal chemistry.

Derivative ClassBiological Target/ActivityKey Findings
Substituted Benzo[cd]indol-2(1H)-onesBET Bromodomain (BRD4) InhibitionPotent inhibitors with Kd values in the nanomolar range have been developed, showing promise in cancer therapy. acs.orgnih.govnih.gov
Benzo[cd]indol-2(1H)-one AnalogsHedgehog (HH) Pathway InhibitionAct as downstream inhibitors of the HH pathway with sub-micromolar potency, suggesting utility in treating HH-driven cancers. nih.gov
Polyamine-Benzo[cd]indol-2(1H)-one ConjugatesLysosome-Targeted Anti-metastatic AgentsThese compounds can localize in lysosomes and induce apoptosis and autophagy in cancer cells, inhibiting metastasis.
Benzo[cd]indol-2(1H)-one HybridsCholinesterase InhibitionHybrids with donepezil (B133215) have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Overview of Current Research Trajectories for Related Chemical Scaffolds

Current research into chemical scaffolds related to this compound is focused on leveraging their unique properties for therapeutic benefit. For the benzo[cd]indol-2(1H)-one core, a major trajectory is the continued optimization of its derivatives as selective BET inhibitors. Researchers are exploring modifications to the core to enhance potency and selectivity for specific bromodomains, which could lead to more effective and less toxic cancer therapies. researchgate.net The development of these compounds as epigenetic modulators for inflammatory conditions like gouty arthritis is also an active area of investigation. researchgate.net

For isonicotinoyl derivatives, research continues to build on their established success. New derivatives are being synthesized and evaluated for a range of activities, including their potential as anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS). nih.govresearchgate.net Some isonicotinates have demonstrated anti-inflammatory activity significantly more potent than standard drugs like ibuprofen. nih.gov Additionally, the antimicrobial properties of isonicotinoyl-containing compounds remain a key area of interest, with ongoing efforts to develop new agents to combat drug-resistant pathogens. researchgate.netnih.gov

The combination of these two scaffolds in this compound represents a rational drug design strategy. This approach aims to create a hybrid molecule that could potentially exhibit synergistic or novel activities, such as a dual-action anti-cancer and anti-inflammatory agent. The research trajectories for the individual scaffolds suggest that this novel compound is a promising candidate for investigation in oncology and immunology.

ScaffoldResearch TrajectoryKey Findings and Potential Applications
Benzo[cd]indol-2(1H)-one Selective BET Bromodomain InhibitionDevelopment of inhibitors with high selectivity for specific bromodomains (e.g., BD1 over BD2) for cancer and inflammatory diseases. researchgate.net
Epigenetic ModulationTargeting epigenetic pathways like the Hedgehog signaling pathway for novel cancer treatments. nih.gov
Bio-imaging and TheranosticsUse as a fluorescent core for agents that can both visualize and treat diseases like liver cancer.
Isonicotinoyl Derivatives Anti-inflammatory AgentsSynthesis of potent ROS inhibitors for treating inflammatory disorders. nih.govresearchgate.net
Antimicrobial and Antiviral AgentsContinued development based on the success of drugs like isoniazid (B1672263) to address infectious diseases. researchgate.netnih.gov
CNS-acting AgentsExploration of derivatives for conditions like Alzheimer's disease through cholinesterase inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridine-4-carbonyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16(12-7-9-18-10-8-12)19-14-6-2-4-11-3-1-5-13(15(11)14)17(19)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLQWVMHHCKGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Synthesis of 1 Isonicotinoylbenzo Cd Indol 2 1h One

Historical Perspectives on Benzo[cd]indol-2(1H)-one Functionalization

The benzo[cd]indol-2(1H)-one core, a prominent scaffold in medicinal chemistry and materials science, has been a subject of extensive synthetic exploration. frontiersin.org Historically, the functionalization of this tricyclic lactam has centered on modifications at the nitrogen atom and the aromatic rings. Early methods often relied on classical reactions, such as N-alkylation and N-acylation, to introduce various substituents and modulate the compound's properties.

The benzo[cd]indol-2(1H)-one scaffold was initially utilized in the development of dyes and electronic typing materials. frontiersin.orgnih.gov Its journey into pharmaceuticals has been more recent, with researchers designing and synthesizing a range of derivatives. frontiersin.orgnih.gov For instance, early work involved the preparation of derivatives through nucleophilic aromatic substitution with halides or benzoyl chlorides. sci-hub.se These foundational studies laid the groundwork for the development of more complex and targeted synthetic strategies.

Contemporary Approaches for N-Acylation and Isonicotinoyl Introduction

The introduction of an isonicotinoyl group at the N1-position of the benzo[cd]indol-2(1H)-one scaffold represents a key synthetic challenge. Modern synthetic chemistry offers a versatile toolbox for achieving such transformations with high efficiency and selectivity.

One-Pot Reaction Sequences

One-pot reactions have emerged as a powerful strategy in organic synthesis, offering increased efficiency by minimizing intermediate isolation and purification steps. While a specific one-pot synthesis for 1-isonicotinoylbenzo[cd]indol-2(1H)-one is not explicitly detailed in the literature, analogous transformations suggest its feasibility. For instance, the synthesis of related 3-methyleneisoindolin-1-one (B1254794) scaffolds has been achieved through a one-pot cyanation/hydrolysis/enamide formation sequence. researchgate.net Such methodologies, which combine multiple reaction steps in a single vessel, could potentially be adapted for the target molecule. researchgate.net The use of microwave-assisted one-pot synthesis has also proven effective for creating libraries of other heterocyclic compounds like benzothiazoles and benzoxazoles, highlighting the potential of this approach for rapid and efficient synthesis. ias.ac.in

Multi-Component Synthesis Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly convergent and atom-economical approach. The synthesis of benzo[f]indole-4,9-dione derivatives, structurally related to the benzo[cd]indol-2(1H)-one core, has been successfully achieved using MCRs, which have been shown to be more efficient than traditional multi-step methods. osi.lv The development of a multi-component reaction for this compound would likely involve the reaction of a suitable benzo[cd]indol-2(1H)-one precursor, isonicotinic acid or a derivative, and a coupling agent in a single step.

Cross-Coupling Strategies for Structural Elaboration

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While direct N-acylation via cross-coupling is less common, these strategies are invaluable for the synthesis of functionalized precursors. For instance, Suzuki-Miyaura cross-coupling reactions have been employed to introduce various boronic acids/esters to the benzo[cd]indol-2(1H)-one backbone, which can then be further modified. sci-hub.se Similarly, Sonogashira, Stille, and Heck cross-coupling reactions have been utilized to functionalize the indole (B1671886) nucleus, demonstrating the broad applicability of these methods in building complex molecular architectures. mdpi.com A plausible synthetic route to this compound could involve the initial synthesis of a functionalized benzo[cd]indol-2(1H)-one via cross-coupling, followed by a separate N-acylation step.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.comresearchgate.netopenmedicinalchemistryjournal.com In the context of synthesizing indole derivatives, several green methodologies have been developed. These include the use of microwave irradiation, which can significantly shorten reaction times and improve yields. tandfonline.comtandfonline.com Water, as a benign and environmentally friendly solvent, has also been successfully employed in the synthesis of various indole derivatives. openmedicinalchemistryjournal.com Furthermore, the development of solvent-free reaction conditions and the use of reusable catalysts are key areas of research in making the synthesis of compounds like this compound more sustainable. researchgate.nettandfonline.com

Advanced Purification and Isolation Techniques for Complex Organic Syntheses

The synthesis of complex organic molecules like this compound often yields mixtures containing the desired product alongside unreacted starting materials, byproducts, and residual catalysts. Therefore, advanced purification and isolation techniques are critical to obtaining the compound in high purity. emu.edu.tr

Commonly employed methods include:

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are indispensable for separating complex mixtures based on the differential partitioning of components between a stationary and a mobile phase. emu.edu.trnumberanalytics.com

Crystallization: This technique is a powerful method for purifying solid compounds. numberanalytics.com It relies on the principle that the desired compound will have a different solubility profile than the impurities in a given solvent system, allowing for the selective formation of pure crystals upon cooling or solvent evaporation. simsonpharma.comreachemchemicals.comresearchgate.net

Filtration: This is a fundamental technique used to separate solid impurities from a liquid or solution. emu.edu.tr Vacuum filtration is often employed to speed up the process. reachemchemicals.com

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its differing solubilities in two immiscible liquid phases. simsonpharma.com

The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity for analytical characterization and further studies.

Comprehensive Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure in solution. For 1-isonicotinoylbenzo[cd]indol-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The expected ¹H NMR spectrum would feature distinct regions. The protons of the benzo[cd]indol-2(1H)-one system would likely appear as a complex series of multiplets in the aromatic region (approximately 7.0-9.0 ppm). nih.gov The isonicotinoyl fragment would contribute two sets of signals characteristic of a 1,4-disubstituted pyridine (B92270) ring, typically seen as two distinct doublets in the downfield region of the spectrum. nih.gov

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the lactam and the isonicotinoyl group, expected at the lower field end of the spectrum (around 168 ppm and higher). nih.gov The remaining aromatic carbons would resonate within the typical range of 100-150 ppm.

To definitively assign these resonances, several 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of adjacent protons within the fused aromatic rings of the benzo[cd]indol-2(1H)-one scaffold and within the pyridine ring of the isonicotinoyl group. ruc.dk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon, allowing for the direct assignment of protonated carbons. ruc.dk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and may vary in experimental conditions.

Atom Position (Exemplary) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Lactam Carbonyl (C=O) - ~168.0
Isonicotinoyl Carbonyl (C=O) - ~165.0
Aromatic Protons (Indole Core) 7.0 - 8.5 103 - 144
Aromatic Protons (Pyridine Ring) 7.5 - 9.0 122 - 151

The bond between the lactam nitrogen (N-1) and the isonicotinoyl carbonyl group is an amide bond, which is known to exhibit restricted rotation due to its partial double bond character. This can lead to the existence of different conformers (rotamers) that may be observable at room temperature or become distinct at lower temperatures. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could reveal information about the energy barrier to this rotation and the relative populations of any existing conformers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a rapid and non-destructive method for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The lactam C=O stretch is expected around 1680 cm⁻¹, while the amide C=O stretch from the isonicotinoyl group would likely appear at a slightly lower frequency, perhaps near 1660 cm⁻¹. mdpi.com Additional characteristic bands would include C-N stretching, and aromatic C=C and C-H stretching vibrations. mdpi.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations typically give rise to strong Raman signals, providing a characteristic "fingerprint" for the molecule.

Table 2: Predicted Principal Infrared Absorption Bands Note: Based on data from similar compounds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Lactam Carbonyl (C=O) ~1680 Strong
Amide Carbonyl (C=O) ~1660 Strong
Aromatic C=C 1450 - 1600 Medium-Strong
Aromatic C-H 3000 - 3100 Medium-Weak

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum (MS/MS) would provide further structural proof. Expected fragmentation pathways would likely involve the cleavage of the amide bond between the two main heterocyclic systems, leading to fragment ions corresponding to the isonicotinoyl cation and the benzo[cd]indol-2(1H)-one radical cation or its N-centered cation.

Solid-State Characterization: X-ray Crystallography and Polymorphism Studies

X-ray crystallography on a suitable single crystal would provide the definitive solid-state structure of the molecule, revealing precise bond lengths, bond angles, and torsional angles. msu.rumdpi.com Such an analysis would confirm the planarity of the benzo[cd]indol-2(1H)-one system and the orientation of the isonicotinoyl substituent relative to the core structure. nih.gov

The crystal structure would also illuminate the intermolecular forces that govern the solid-state assembly. Key interactions expected for this molecule include:

π-π Stacking: The extensive, flat aromatic systems of the benzo[cd]indol-2(1H)-one core are likely to engage in significant π-π stacking interactions, which would be a dominant force in the crystal packing. mdpi.com

Hydrogen Bonding: While the molecule lacks traditional hydrogen bond donors like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds involving the carbonyl oxygen atoms, the pyridine nitrogen, and various aromatic C-H groups are probable and would play a role in stabilizing the crystal lattice. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility. Different polymorphs could arise from variations in these intermolecular interactions, leading to different crystal packing arrangements.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the ground-state electronic properties of organic molecules. For a compound like 1-isonicotinoylbenzo[cd]indol-2(1H)-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G), would be employed to determine its optimized geometry, bond lengths, and bond angles. Such studies on related indole (B1671886) derivatives have demonstrated good agreement between calculated and experimental data. nih.gov

Key ground-state properties that could be calculated for this compound include:

Molecular Geometry: Predicting the three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. mdpi.com

Dipole Moment and Polarization: Providing insights into the molecule's polarity and intermolecular interactions.

Vibrational Frequencies: These calculations can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation. nih.gov

A hypothetical table of DFT-calculated parameters for this compound is presented below, based on typical values for similar organic molecules.

PropertyHypothetical Calculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment3.5 D

Ab Initio and Semi-Empirical Methods for Excited States

To understand the behavior of this compound upon absorption of light, methods that can describe its electronic excited states are necessary.

Time-Dependent DFT (TD-DFT): This is a widely used method to calculate vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. mdpi.com

Ab Initio Methods: More computationally intensive methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory can provide highly accurate descriptions of excited states, though they are often limited to smaller systems.

Semi-Empirical Methods: Faster, albeit less accurate, methods like ZINDO or PM3 can be used for larger systems or for preliminary investigations of excited state properties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of a molecule and the influence of its environment, such as a solvent. For this compound, MD simulations could reveal:

Conformational Analysis: Identifying the most stable conformations of the molecule by simulating its dynamic behavior over time. The rotation around the bond connecting the isonicotinoyl group to the benzo[cd]indol-2(1H)-one core would be of particular interest.

Solvation Effects: By explicitly including solvent molecules (e.g., water, DMSO) in the simulation, it is possible to study how the solvent affects the structure and dynamics of the solute. This includes the formation of hydrogen bonds and other non-covalent interactions.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energies of solvation and binding affinities to macromolecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the computational model and aid in the interpretation of experimental results. For this compound, the following spectroscopic parameters could be predicted:

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These predicted shifts can be correlated with experimental NMR spectra to confirm the molecular structure.

IR Spectroscopy: As mentioned, DFT calculations can provide the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. nih.gov

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule.

Below is a hypothetical comparison of experimental and calculated spectroscopic data for this compound.

Spectroscopic DataHypothetical Experimental ValueHypothetical Calculated Value
¹H NMR (δ, ppm)8.5 (d), 7.8 (t), ...8.4 (d), 7.7 (t), ...
¹³C NMR (δ, ppm)168.0, 150.0, ...167.5, 149.8, ...
IR (cm⁻¹)1700 (C=O), 1650 (C=O), ...1710 (C=O), 1665 (C=O), ...
UV-Vis (λmax, nm)280, 350275, 345

Computational Mechanistic Studies of Chemical Reactions

While specific reaction mechanisms involving this compound have not been computationally studied, theoretical methods are invaluable for elucidating the pathways of chemical reactions. Such studies would typically involve:

Locating Transition States: Using quantum chemical methods to find the transition state structures and calculate the activation energies for a proposed reaction.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) to connect the reactants, transition state, and products, thus confirming the proposed mechanism.

Investigating Reaction Intermediates: Calculating the stability of any intermediates that may be formed during the reaction.

For instance, the hydrolysis of the isonicotinoyl group or reactions at the lactam functionality could be investigated using these computational approaches.

Structure-Property Relationship Modeling (excluding biological activity)

Computational chemistry can be used to establish relationships between the structure of a molecule and its physical or chemical properties. For this compound and its analogs, these studies could involve:

Exploring Substituent Effects: Systematically modifying the structure (e.g., by adding different substituents to the aromatic rings) and calculating how these changes affect properties like electronic structure, polarity, and reactivity.

Developing Quantitative Structure-Property Relationship (QSPR) Models: Creating mathematical models that correlate structural descriptors with specific properties. This can be used to predict the properties of new, unsynthesized derivatives. For example, a QSPR model could be developed to predict the solubility or melting point of novel benzo[cd]indol-2(1H)-one derivatives.

Reactivity Profiles and Reaction Mechanisms of 1 Isonicotinoylbenzo Cd Indol 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[cd]indol-2(1H)-one Moiety

The benzo[cd]indol-2(1H)-one scaffold, an extended indole (B1671886) system, possesses distinct sites for both electrophilic and nucleophilic attack. The N-acylation with the electron-withdrawing isonicotinoyl group significantly modulates the reactivity of the indole nucleus, generally deactivating it towards electrophilic substitution while potentially activating it for certain nucleophilic reactions.

Electrophilic Substitution: The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution, predominantly at the C3 position. However, in 1-isonicotinoylbenzo[cd]indol-2(1H)-one, the nitrogen lone pair is delocalized into the isonicotinoyl carbonyl group, reducing the electron-donating capacity into the indole ring system. Despite this deactivation, electrophilic substitutions can still occur, often requiring harsher conditions. Friedel-Crafts acylation, for instance, is a viable method for introducing alkyl or acyl groups onto the N-protected indole core. Studies on N-protected indoles have shown that acylation can be directed to various positions, such as C5, depending on the reaction conditions and the nature of the protecting group. researchgate.net

Table 1: Representative Electrophilic Acylation on N-Protected Indoles

Substrate Reagent Catalyst Position of Substitution Yield
1-(Phenylsulfonyl)indole Acetic Anhydride AlCl₃ C5 High

Nucleophilic Substitution: The benzo[cd]indol-2(1H)-one moiety can also be susceptible to nucleophilic substitution, particularly when suitably activated. For example, transition-metal-free syntheses of 2-substituted benzo[cd]indoles have been achieved through the reaction of 1-halo-8-lithionaphthalenes with nitriles, proceeding via an intramolecular aromatic nucleophilic substitution. uni-regensburg.de This highlights the potential for displacement reactions at positions on the naphthalene-derived portion of the scaffold. Furthermore, studies on activated indole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have demonstrated that the 1-methoxy group can be readily displaced by a variety of nitrogen and sulfur-centered nucleophiles, showcasing the feasibility of nucleophilic substitution at the indole nitrogen under activating conditions. nii.ac.jp

Reactivity of the Isonicotinoyl Moiety: Nucleophilic Acyl Substitution and Pyridine (B92270) Ring Chemistry

The isonicotinoyl group is a key driver of the molecule's reactivity, primarily through the electrophilic nature of its carbonyl carbon.

Nucleophilic Acyl Substitution: The bond between the indole nitrogen and the isonicotinoyl carbonyl carbon is an amide linkage. This group is subject to nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the cleavage of the C-N bond. This process follows a characteristic two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group is significantly enhanced by the electron-withdrawing nature of the attached pyridine ring, making it more electrophilic and susceptible to attack compared to N-acyl groups with electron-donating substituents. The synthesis of N-acyl indoles, including this compound, often involves the reaction of the indole nitrogen with a highly reactive acylating agent like an acyl chloride (isonicotinoyl chloride) or an anhydride. dicp.ac.cnresearchgate.net The reverse reaction, the hydrolysis or aminolysis of the amide bond, is a classic example of nucleophilic acyl substitution.

Pyridine Ring Chemistry: The pyridine ring within the isonicotinoyl moiety is an electron-deficient aromatic system. This electronic character makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. The nitrogen atom in the pyridine ring also imparts basicity, allowing it to be protonated or to coordinate with Lewis acids, which can further modulate the reactivity of the entire molecule.

Cycloaddition and Rearrangement Reactions

The fused aromatic system of this compound can participate in various pericyclic reactions.

Cycloaddition Reactions: The indole nucleus can act as a diene or dienophile in cycloaddition reactions. Visible-light-promoted dearomative [2+2] cycloaddition of indole derivatives tethered with olefins at the N1 position has been reported to yield cyclobutane-fused polycyclic indolines. acs.org Additionally, structurally related benzo-fused heterocyclic systems, like benzo acs.orgchim.itimidazo[1,2-a]indol-11-one, can serve as precursors to azomethine ylides, which then undergo 1,3-dipolar cycloaddition reactions with dipolarophiles such as maleimides. mdpi.comnih.gov Benzoindolizine systems, which share structural similarities, are known to participate in [8+2] cycloaddition reactions with acetylenes to form complex cyclazine structures. mdpi.com

Rearrangement Reactions: N-acylated systems can undergo molecular rearrangements, often induced by thermal or photochemical stimuli. A notable example is the N→O acyl migration. In related N-acylated ketoenamine systems, irradiation with light can cause Z-E photoisomerization, followed by a rapid thermal N→O migration of the acyl group. beilstein-journals.org While not directly documented for this compound, such photo-induced rearrangements represent a potential reactive pathway. Other classical organic rearrangements, such as the Baeyer-Villiger oxidation or Beckmann rearrangement, could theoretically be applied to derivatives of the core structure. wiley-vch.de

Photochemical Reactivity and Photoinduced Transformations

The extended π-system of this compound makes it a candidate for various photochemical transformations upon absorption of UV-visible light.

The indole core is known to be photoactive. Upon UV irradiation, indole monomers can undergo transformations such as a 1H-to-3H tautomeric shift (forming indolenine) or photodetachment of the hydrogen atom from the N1-H bond to generate an indolyl radical. nih.govaip.org For N-substituted indoles, different pathways are observed. A metal- and photocatalyst-free reductive Heck cyclization of indole derivatives has been achieved under light irradiation. nih.gov Furthermore, photocatalytic intramolecular [2+2] cycloaddition of N-alkenoylindoles can be initiated by visible light through an energy transfer process, leading to dearomatized cyclobutane-fused indolines. acs.org Organic photoredox catalysts can also mediate the dearomative nucleophilic addition to N-protected indoles, furnishing 2-substituted indolines under mild UV irradiation. semanticscholar.org

Table 2: Examples of Photoinduced Reactions of Indole Derivatives

Indole Derivative Type Reaction Type Conditions Product Type
Indole (unsubstituted) Tautomerization / Radical Formation UV (λ > 270 nm), low-temp matrix 3H-Indole / Indolyl radical
Indole with C(sp²)-Cl side chain Reductive Heck Cyclization UVA/blue LEDs, no photocatalyst Polycyclic indolinyl compounds
N-alkenoylindole Intramolecular [2+2] Cycloaddition Visible light, photocatalyst Cyclobutane-fused indolines

Transition Metal-Mediated Transformations and Catalytic Aspects

Transition metal catalysis offers powerful tools for the synthesis and functionalization of the benzo[cd]indol-2(1H)-one scaffold.

The synthesis of the core structure itself can be achieved through such methods. A notable example is the cobalt-catalyzed C-H carbonylation of naphthylamides, which directly constructs the benzo[cd]indol-2(1H)-one ring system using a traceless directing group. chim.itacs.org This highlights the ability to functionalize the naphthalene (B1677914) precursor's C-H bonds to form the lactam ring.

Once formed, the scaffold can be further modified. Copper-catalyzed protocols have been developed for the one-step synthesis of polysubstituted (Z)-benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives. researchgate.net The N-acylation step to introduce the isonicotinoyl group can also be subject to catalysis. Chiral isothiourea has been employed as an organocatalyst for the atropenantioselective N-acylation of N-aminoindoles, demonstrating catalytic control over the formation of the amide bond. acs.org While many syntheses of the core structure rely on transition metals, transition-metal-free approaches have also been developed, often utilizing organolithium intermediates. uni-regensburg.de

Table 3: Mentioned Compounds

Compound Name
This compound
1-(Phenylsulfonyl)indole
2-(Trimethylsilyl)-1-(phenylsulfonyl)indole
1-Methoxy-6-nitroindole-3-carbaldehyde
Isonicotinoyl chloride
Benzo acs.orgchim.itimidazo[1,2-a]indol-11-one
Indolenine
N-Boc indole
Naphthylamides
8-Alkynyl-1-naphthylamine

Derivatization Strategies and Structure Reactivity/property Relationship Studies

Design and Synthesis of Analogs with Modified Isonicotinoyl or Benzo[cd]indol-2(1H)-one Scaffolds

The design and synthesis of analogs based on the benzo[cd]indol-2(1H)-one scaffold are primarily driven by structure-based drug design and the need to explore structure-activity relationships (SAR). Synthetic strategies often involve modifications at several key positions on the core structure.

Modification of the Benzo[cd]indol-2(1H)-one Scaffold: A significant body of research has been dedicated to the structural optimization of the benzo[cd]indol-2(1H)-one core. For instance, in the development of Bromodomain and Extra-Terminal Domain (BET) inhibitors, a lead compound featuring the benzo[cd]indol-2(1H)-one scaffold was identified and subsequently modified to enhance its properties. nih.govnih.gov A series of 48 compounds were designed and synthesized through structural optimization of an initial hit compound. nih.gov These modifications included:

Modifications on the Lactam: Alterations to the lactam portion of the scaffold were explored, although these changes often resulted in reduced biological activity. nih.gov

Modifications at the Sulfonamide Moiety: In analogs where a sulfonamide group is present, modifications to the pyrrolidine (B122466) ring of the sulfonamide led to varied outcomes, with some derivatives showing significant inhibitory activities. nih.gov Specifically, introducing 3-hydroxyl or 3-amino groups on a piperidine (B6355638) ring (replacing the pyrrolidine) yielded compounds with very significant activity. nih.gov

Replacement of Moieties: Proline and its derivatives have been used to replace the pyrrolidine ring in certain analogs, with some of the resulting compounds retaining good activity. nih.gov

The synthesis of the core benzo[cd]indol-2(1H)-one structure and its substituted derivatives can be achieved through various synthetic routes, often involving multi-step reactions starting from readily available materials. researchgate.net

Systematic Variation of Substituents and their Impact on Chemical Properties

The systematic variation of substituents on the benzo[cd]indol-2(1H)-one scaffold has been a key strategy to understand its structure-property relationships, particularly concerning its biological activity. The impact of these variations is often quantified by measuring the concentration required to inhibit a biological target by 50% (IC₅₀).

In a study focused on developing BRD4 inhibitors, systematic structural modifications of a lead benzo[cd]indol-2(1H)-one compound (Compound 1 ) led to the identification of derivatives with improved potency. nih.govresearchgate.net The binding modes for the most active compounds were elucidated, revealing that additional indirect hydrogen bonds and hydrophobic interactions contributed to their enhanced activity compared to the parent compound. nih.govresearchgate.net

The data below illustrates how systematic variations on the benzo[cd]indol-2(1H)-one scaffold influence its inhibitory activity against the BRD4 protein.

CompoundStructural Modification from Parent CompoundBRD4 IC₅₀ (μM)Reference
Compound 1 (Parent)-11.67 researchgate.net
Compound 23Modification on the sulfonamide moiety1.02 nih.govresearchgate.net
Compound 24Modification on the sulfonamide moiety1.43 nih.govresearchgate.net
Compound 28Modification on the sulfonamide moiety1.55 nih.govresearchgate.net
Compound 44Modification on the sulfonamide moiety3.02 nih.govresearchgate.net

Similarly, another study designed and synthesized a series of mono- and bis-1H-benzo[c,d]indol-2-ones with different amine side chains to evaluate their properties as DNA intercalators. researchgate.net One derivative, tailed with an N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain, demonstrated selective anti-tumor activity. researchgate.net These examples underscore the profound impact that systematic substituent variation has on the chemical and biological properties of the benzo[cd]indol-2(1H)-one core.

Mechanistic Studies on Derivatization Reactions

Detailed mechanistic studies specifically for the derivatization of 1-isonicotinoylbenzo[cd]indol-2(1H)-one are not extensively detailed in the available literature. However, insights can be drawn from mechanistic studies of the synthesis of the core benzo[cd]indol-2(1H)-one and related isoindolinone structures.

The synthesis of these scaffolds often involves cascade reactions or metal-catalyzed cross-coupling reactions. For example, the synthesis of 3-methyleneisoindolin-1-ones, a related structural class, has been achieved via rhodium(III)-catalyzed C-H/N-H activation and annulation. researchgate.net Mechanistic investigations of this process suggest a pathway involving a rhodacycle intermediate. researchgate.net Other synthetic strategies for related scaffolds have been developed under palladium-free conditions, utilizing copper(I)-catalyzed sequential Sonogashira coupling followed by a 5-exo-dig hydroamination reaction. researchgate.net These examples highlight that the construction and derivatization of the core ring system can proceed through complex, metal-mediated catalytic cycles. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.

Correlation of Structural Modifications with Spectroscopic Signatures and Reactivity

The structures of newly synthesized analogs of benzo[cd]indol-2(1H)-one are routinely confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net These analytical methods are crucial for correlating structural modifications with changes in spectroscopic data and, by extension, reactivity.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl groups. The lactam carbonyl (C=O) within the indol-2-one (B1256649) ring and the ketone carbonyl of the isonicotinoyl group would exhibit distinct stretching frequencies.

Lactam C=O: Typically observed in the range of 1680-1720 cm⁻¹.

Isonicotinoyl C=O: Expected around 1660-1700 cm⁻¹. Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups on the aromatic rings, would shift these frequencies. For example, an electron-donating group would decrease the C=O bond order, shifting the absorption to a lower wavenumber (red shift), while an electron-withdrawing group would cause a shift to a higher wavenumber (blue shift). The isonitrile stretching mode in related indole (B1671886) derivatives has been shown to be an effective infrared probe for local environments, with its frequency being highly sensitive to the polarity and hydrogen-bonding capabilities of its surroundings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of derivatives.

¹H NMR: The chemical shifts of the aromatic protons on both the benzo[cd]indole (B15494331) and the isonicotinoyl rings provide clear evidence of substituent placement. Introduction of a substituent will cause predictable upfield or downfield shifts for adjacent protons and those further away, depending on the substituent's electronic and anisotropic effects. For instance, the protons on the pyridine (B92270) ring are typically found at lower field (more deshielded) compared to those on the benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom.

¹³C NMR: The signals for the carbonyl carbons are particularly informative and are found at the low-field end of the spectrum (typically 160-180 ppm). Their exact chemical shift is sensitive to the electronic environment, providing another tool to probe the effects of structural modification.

Advanced Chemical Applications and Functional Materials Research

Utilization in Materials Science: Dyes, Pigments, and Optoelectronic Materials

The benzo[cd]indol-2(1H)-one scaffold, often referred to as a 1,8-naphthalimide (B145957) system, is a fundamental component in the design of high-performance dyes and pigments. rsc.org Its derivatives are noted for their high stability, strong fluorescence quantum yields, and significant photostability. rsc.orgresearchgate.net These characteristics make them prime candidates for applications in advanced optoelectronic devices. The ability to modify the structure, for instance by introducing substituents at the C4 position or altering the group attached to the imide nitrogen, provides a powerful tool to control and tune the material's properties for specific applications, such as achieving a wide range of emission colors. researchgate.net This structural versatility has led to their use in various technologies, including as fluorescent probes and laser dyes. researchgate.net

The photophysical behavior of benzo[cd]indol-2(1H)-one derivatives is central to their application in materials science. These compounds typically exhibit strong absorption in the UV-visible region and significant fluorescence with large Stokes shifts. rsc.org The absorption and emission characteristics are highly sensitive to the nature and position of substituents on the aromatic core and the moiety attached to the imide nitrogen. researchgate.net

For example, studies on various 1,8-naphthalimide derivatives demonstrate a wide range of emission colors, from blue to red. semanticscholar.orgrsc.orgresearchgate.net The introduction of electron-donating groups, such as an amino group, can shift the fluorescence to longer wavelengths. The photophysical properties can also be influenced by the solvent environment. A representative γ-carboline derivative, which shares structural similarities, showed shifts in its absorption maximum in different solvents, with the highest absorption peak observed at 230 nm in DMSO. beilstein-journals.org Another naphthalimide derivative, NPOX, designed for OLEDs, displays fluorescence emission at 456 nm when excited at 363 nm in its film state. researchgate.net

Derivative NameExcitation (nm)Emission (nm)Application/Solvent
NI-TPA Not specified593Orange OLED Emitter
NI-Pz Not specified665Red OLED Emitter
NPOX (film)363456Blue OLED Emitter
tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate Not specifiedNot specifiedAbsorption max at 230 nm in DMSO

Table 1: Photophysical data for selected naphthalimide and related derivatives. Data sourced from rsc.orgresearchgate.netbeilstein-journals.org.

The excellent photophysical properties and electron-transporting capabilities of benzo[cd]indol-2(1H)-one and its 1,8-naphthalimide analogues make them highly suitable for organic light-emitting diodes (OLEDs). rsc.org They have been successfully utilized as emissive materials, hosts for dopants, and electron-transporting layers in OLED devices. researchgate.net The ability to tune their emission color across the visible spectrum (RGB) is particularly valuable for developing full-color displays and white OLEDs (WOLEDs). researchgate.net

For instance, two new thermally activated delayed fluorescence (TADF) emitters based on the 1,8-naphthalimide core, NI-TPA and NI-Pz, have been synthesized for use in OLEDs. rsc.org Devices using these materials as emitters achieved orange and red electroluminescence with high maximum external quantum efficiencies (EQEs) of 11.3% and 7.6%, respectively. rsc.org Other research has focused on developing blue-emitting OLEDs, with one device using a naphthalimide derivative (NPOX) as the emitting layer showing electroluminescence peaked at approximately 465 nm. researchgate.net

Beyond OLEDs, these compounds are frequently employed as fluorescent sensors and probes due to their responsive emission properties. semanticscholar.org Their fluorescence can be modulated by interactions with specific analytes, making them useful for detecting ions or changes in the local environment, such as protein surface hydrophobicity. semanticscholar.org

Supramolecular Chemistry and Self-Assembly Capabilities

The planar structure and potential for introducing various functional groups make benzo[cd]indol-2(1H)-one derivatives excellent candidates for studies in supramolecular chemistry. These molecules possess the ability to self-organize into well-defined, higher-order structures through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. semanticscholar.org This capacity for self-assembly is crucial for creating functional materials where the collective properties of the organized system differ from those of individual molecules. The inherent acceptor-donor characteristics of naphthalimides contribute to their self-organization capabilities, which are beneficial for applications in organic electronics. semanticscholar.org

Role as Chemical Precursors and Building Blocks in Complex Molecule Synthesis

The benzo[cd]indol-2(1H)-one scaffold is a valuable starting material and building block in organic synthesis for creating more complex, biologically active molecules. sci-hub.sefrontiersin.org Its core can be chemically modified through various reactions, such as alkylation, nitration, halogenation, and nucleophilic substitution, to introduce diverse functionalities. sci-hub.sesci-hub.se

For example, benzo[cd]indol-2(1H)-one has been used as the starting material for the synthesis of a series of potent inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins. sci-hub.senih.govnih.gov Synthetic procedures often involve reacting the benzo[cd]indol-2(1H)-one core with various halides, boronic esters, or sulfonyl chlorides to build up molecular complexity. sci-hub.se In one synthetic pathway, the parent compound is treated with sodium hydride and then an appropriate iodide to functionalize the nitrogen atom, which is a common first step for further derivatization. sci-hub.se This demonstrates the utility of the scaffold as a robust platform for medicinal chemistry and drug discovery programs. frontiersin.orgresearchgate.netnih.gov

Applications in Corrosion Inhibition Chemistry

Derivatives of the structurally related 1,8-naphthalimide and phthalimide (B116566) frameworks have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. manipal.edunih.gov The inhibitory action stems from the presence of heteroatoms (nitrogen and oxygen) and delocalized π-electrons in the aromatic system. manipal.edutaylorfrancis.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process. manipal.edu

Studies have shown that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. manipal.edu The adsorption typically follows the Langmuir isotherm model, indicating the formation of a monolayer on the metal surface. manipal.edu The effectiveness of the inhibition can be quite high; for example, a naphthalimide derivative named HBIQ showed 89% inhibition efficiency for mild steel in a sulfamic acid medium. manipal.edu Similarly, certain N-hydroxy phthalimide derivatives have demonstrated inhibition efficiencies ranging from 85% to 99% for carbon steel in hydrochloric acid. researchgate.net The presence of multiple nitrogen atoms and π-electrons in compounds like phthalocyanines, which have a related structural motif, allows them to chelate with the metal surface, further enhancing their protective capabilities. taylorfrancis.com

Inhibitor Class/CompoundMetalCorrosive MediumMax Inhibition Efficiency (%)
Naphthalimide derivative (HBIQ) Mild SteelSulfamic Acid89
N-Hydroxy Phthalimide derivatives Carbon SteelHCl85-99
N-(3-methoxyphenylaminomethyl) phthalimide CopperNitric Acid67.8

Table 2: Corrosion inhibition efficiency of selected naphthalimide and phthalimide derivatives. Data sourced from manipal.edunih.govresearchgate.net.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the benzo[cd]indol-2(1H)-one core and its derivatives is an active area of research, with a strong focus on efficiency, sustainability, and novelty. Modern strategies are moving away from classical methods that often require harsh conditions or toxic reagents. researchgate.net

A significant advancement is the use of transition-metal catalysis. For instance, a cobalt-catalyzed C-H carbonylation of naphthylamides has been developed to produce free (NH)-benzo[cd]indol-2(1H)-ones, employing a traceless directing group and a solid CO source to achieve yields up to 88%. nih.gov This method was successfully applied to the total synthesis of specific BET bromodomain inhibitors. nih.gov Rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium vinyltrifluoroborate represents another mild and highly regioselective approach to synthesizing derivatives like 3-methyleneisoindolin-1-ones, which share structural similarities. researchgate.net

Researchers are also developing cascade reactions that combine multiple synthetic steps into a single pot, enhancing efficiency and reducing waste. researchgate.net One such method, promoted by the inexpensive and environmentally benign base K2CO3, allows for a sequential one-pot cascade/β-elimination/alkylation to furnish useful intermediates without the need for metal catalysis. researchgate.net Furthermore, sustainable and green approaches are being explored, such as copper-catalyzed Sonogashira coupling and hydroamination reactions or the use of calcium carbide in novel strategies. researchgate.net

Synthetic Strategy Catalyst/Reagent Key Features Reference
C-H CarbonylationCobaltTraceless directing group, solid CO source, high yields. nih.gov
C-H/N-H ActivationRhodium(III)Mild conditions, high regioselectivity. researchgate.net
Cascade ReactionK2CO3 (base-promoted)Metal-free, one-pot, environmentally benign. researchgate.net
Coupling-CyclizationCu/ETS-10Palladium-free, ligandless. researchgate.net
One-Pot ConversionCuCNMoisture-free and anaerobic condition-free. researchgate.net

Exploration of Unconventional Reactivity Pathways and Functionalization

Future research will undoubtedly delve into unconventional reactivity pathways to access novel functionalizations of the 1-isonicotinoylbenzo[cd]indol-2(1H)-one scaffold. The core structure provides multiple sites for modification, enabling the synthesis of diverse derivatives.

The development of C-H olefination and tandem cyclization reactions, catalyzed by Ruthenium(II), leverages the sulfinate anion as a leaving group for synthesizing related 3-methyleneisoindolin-1-ones. researchgate.net The exploration of such tandem processes, where multiple bonds are formed in a sequence, represents a powerful tool for building molecular complexity efficiently. Mechanistic studies of these reactions, often involving rhodacycle intermediates, provide crucial insights that can guide the development of new bioactive molecules. researchgate.net

Functionalization is often guided by the intended application. For example, in the development of lysosome-targeted agents, the benzo[cd]indol-2(1H)-one scaffold was functionalized with polyamine chains. nih.gov This involved multi-step synthesis starting with the introduction of an acetyl group, followed by N-alkylation with 1,4-dibromobutane, and subsequent reaction with various amines to create a library of compounds. nih.gov Similarly, for creating BET bromodomain inhibitors, the core is often functionalized with sulfonamide moieties, which requires the synthesis of amino-substituted benzo[cd]indol-2(1H)-ones that can then react with various benzenesulfonyl chlorides. sci-hub.se

Integration with Advanced In Situ Spectroscopic Techniques

The structural elucidation of novel this compound derivatives relies heavily on advanced spectroscopic techniques. Currently, synthesized compounds are routinely characterized by Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), mass spectrometry (ESI-MS), and Infrared (IR) spectroscopy to confirm their structures. nih.govmdpi.com

The future in this domain lies in the integration of in situ spectroscopic techniques to monitor reactions in real time. This would provide invaluable mechanistic data, allowing for the identification of transient intermediates and a deeper understanding of reaction kinetics. While attempts have been made to use real-time NMR to study related cyclization reactions, challenges such as the low solubility of reactants and intermediates in common NMR solvents can be a significant hurdle. researchgate.net Overcoming these limitations through the development of new solvent systems or the use of more sensitive spectroscopic methods will be a key research direction. The ability to directly observe reaction pathways will accelerate the optimization of reaction conditions and facilitate the discovery of new transformations.

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the this compound scaffold is a burgeoning field. Structure-based virtual screening (SBVS) has been successfully employed to identify the benzo[cd]indol-2(1H)-one core as a potent inhibitor for various biological targets. researchgate.netacs.orgnih.gov This approach involves screening large compound libraries against the three-dimensional structure of a target protein to identify potential hits. researchgate.net

Following hit identification, computational methods guide the optimization process. For example, in the development of BRD4 inhibitors, co-crystal structures of initial hits complexed with the protein were used to reveal binding modes. nih.gov This information highlighted key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the rational design of new derivatives with improved potency and selectivity. sci-hub.senih.gov

Density Functional Theory (DFT) studies are also employed to investigate reaction mechanisms and selectivity, as seen in the study of base-promoted cascade reactions for the synthesis of isoindolin-1-ones. researchgate.net These computational insights complement experimental findings and provide a predictive framework for designing molecules with specific, tailored chemical and biological properties. researchgate.net

Computational Method Application Key Outcome Reference
Structure-Based Virtual Screening (SBVS)Hit identification for BET bromodomain inhibitors.Identified the benzo[cd]indol-2(1H)-one scaffold as a new class of inhibitors. researchgate.netacs.orgnih.gov
SBVS & HTS AssayHit identification for Atg4B inhibitors.Identified a novel chemotype for targeting autophagy. nih.gov
Co-crystal Structure AnalysisLead optimization of BRD4 inhibitors.Revealed binding modes, guiding the design of more potent compounds. nih.gov
DFT StudiesMechanistic investigation of cascade reactions.Elucidated reaction selectivity and mechanism. researchgate.net

Expanding Applications in Emerging Fields of Chemical Science

While originally used in dyes, the benzo[cd]indol-2(1H)-one scaffold is now a privileged structure in medicinal chemistry, and its applications continue to expand. nih.govresearchgate.net The focus of current research is primarily on its use as a scaffold for developing potent and selective inhibitors of various protein targets implicated in human diseases.

A major area of application is in epigenetics, with numerous derivatives developed as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. sci-hub.seacs.orgnih.gov These inhibitors have shown potential in treating cancers like MLL-leukemia and inflammatory diseases. acs.orgnih.gov Some derivatives have demonstrated high selectivity for the first bromodomain (BD1) over the second (BD2), which could lead to more targeted therapies. sci-hub.se

The scaffold is also being explored for its role in modulating key signaling pathways. Derivatives have been identified as downstream inhibitors of the Hedgehog (HH) signaling pathway, which is implicated in several cancers. nih.govnih.gov These compounds act by reducing the levels of GLI transcription factors, highlighting the potential of this scaffold for epigenetic targeting of the HH pathway. nih.govresearchgate.net

Furthermore, research has identified benzo[cd]indol-2(1H)-one derivatives as inhibitors of Atg4B, a cysteine protease involved in autophagy. nih.gov Targeting autophagy is a promising strategy in cancer therapy, and these inhibitors could be developed as novel anticancer agents. nih.gov Another emerging application is in the development of dual-functional agents, such as lysosome-targeted compounds that not only exhibit anti-metastatic activity but also act as fluorescent imaging agents. nih.gov

Derivative Class Target/Pathway Potential Application Reference
Sulfonamide derivativesBET Bromodomains (BRD4)Cancer, Inflammatory Diseases sci-hub.seacs.orgnih.gov
Polyamine conjugatesLysosomes, Polyamine TransporterAnti-metastatic agents, Bio-imaging nih.gov
Aminobenzo[cd]indol-2-[1H]-one derivativesAtg4B (Autophagy)Cancer Therapy nih.gov
Benzo[cd]indol-2(1H)-one coreHedgehog (HH) Signaling PathwayCancer Therapy nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-isonicotinoylbenzo[cd]indol-2(1H)-one, and how can reaction conditions be optimized?

A two-step synthesis is commonly employed:

Core formation : Condensation of substituted indole precursors with isonicotinoyl chloride under basic conditions (e.g., NaH in THF at 0–5°C).

Cyclization : Intramolecular lactamization using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) at 80–100°C .
Optimization tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMF for higher solubility) and temperature gradients to improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

TechniqueKey Markers
¹H/¹³C NMR - Aromatic protons at δ 7.2–8.5 ppm (indole and pyridine rings).
  • Carbonyl (C=O) signal at ~170–175 ppm in ¹³C NMR . |
    | FT-IR | - Stretch bands at 1680–1720 cm⁻¹ (C=O lactam).
  • N-H stretch (if present) at ~3200 cm⁻¹ . |
    | HR-MS | - Molecular ion peak matching exact mass (e.g., [M+H]⁺ calculated for C₁₇H₁₁N₃O₂: 298.0822) . |

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinase enzymes). Focus on optimizing hydrogen bonding with the isonicotinoyl group and π-π stacking with the indole core .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize derivatives .
    Example workflow :

Generate 3D conformers using Gaussian.

Dock into active sites of validated targets (e.g., EGFR kinase).

Validate top candidates via SPR (surface plasmon resonance) binding assays.

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Data normalization : Account for variability in assay conditions (e.g., cell lines, serum concentrations) by replicating experiments with standardized protocols .
  • Mechanistic studies : Use CRISPR-Cas9 knockouts to confirm target specificity if conflicting results arise (e.g., cytotoxicity vs. non-specific effects).
  • Meta-analysis : Compare dose-response curves across studies to identify outlier datasets and refine EC₅₀ ranges .

Q. What strategies are effective for studying the compound’s metabolic stability and in vivo pharmacokinetics?

  • In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Include NADPH cofactor to assess CYP450-mediated metabolism .
  • Pharmacokinetic profiling :
    • Absorption : Caco-2 cell permeability assays.
    • Distribution : Plasma protein binding (ultrafiltration) and tissue homogenate analysis.
    • Excretion : Radiolabeled tracer studies in animal models .

Methodological Guidance

Q. What are best practices for scaling up synthesis without compromising purity?

  • Process optimization : Replace batch reactions with flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water:ACN + 0.1% TFA) for >95% purity. Validate via chiral columns if stereoisomers form .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
  • Chemical proteomics : Use click chemistry probes to pull down interacting proteins, followed by LC-MS/MS identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.